3,4-Bis(fluoromethyl)cyclopentan-1-one
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Overview
Description
3,4-Bis(fluoromethyl)cyclopentan-1-one is an organic compound with the molecular formula C7H10F2O It is a derivative of cyclopentanone, where two hydrogen atoms are replaced by fluoromethyl groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(fluoromethyl)cyclopentan-1-one typically involves the fluorination of cyclopentanone derivatives. One common method is the reaction of cyclopentanone with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process. Safety measures are crucial due to the reactivity of fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(fluoromethyl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of fluorinated carboxylic acids or diketones.
Reduction: Formation of fluorinated alcohols.
Substitution: Formation of various substituted cyclopentanone derivatives.
Scientific Research Applications
3,4-Bis(fluoromethyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-Bis(fluoromethyl)cyclopentan-1-one depends on its interaction with molecular targets. The fluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(fluoromethyl)cyclopentan-1-one: Similar structure but with fluoromethyl groups at the 3 position.
3-(Trifluoromethyl)cyclopentan-1-one: Contains a trifluoromethyl group instead of two fluoromethyl groups.
Cyclopentanone: The parent compound without fluorine substitution.
Uniqueness
3,4-Bis(fluoromethyl)cyclopentan-1-one is unique due to the specific positioning of the fluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of two fluoromethyl groups can enhance its stability and lipophilicity compared to similar compounds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H10F2O |
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Molecular Weight |
148.15 g/mol |
IUPAC Name |
3,4-bis(fluoromethyl)cyclopentan-1-one |
InChI |
InChI=1S/C7H10F2O/c8-3-5-1-7(10)2-6(5)4-9/h5-6H,1-4H2 |
InChI Key |
KNFMTUWWDYRNAY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CC1=O)CF)CF |
Origin of Product |
United States |
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